molecular formula C11H12BrN B8652450 2-Bromo-6-(hex-1-YN-1-YL)pyridine CAS No. 121111-76-0

2-Bromo-6-(hex-1-YN-1-YL)pyridine

Cat. No. B8652450
M. Wt: 238.12 g/mol
InChI Key: HJFBNZOKUWSBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05116981

Procedure details

2,6-Dibromopyridine (2.36 g, 10 mmole) is suspended in 32 ml degassed triethylamine in a 100 ml one-neck round bottom flask under argon. The suspension is treated successively with (bis)triphenylphosphine palladium dichloride (62 mg, 0.08 mmole) and cuprous iodide (8 mg, 0.04 mmole) and is warmed to 50° C. 1-Hexyne (0.50 ml, 4.4 mmole), in 4 ml triethylamine, is added slowly dropwise to the reaction mixture over 30 minutes at 50° C. The reaction is stirred an additional one hour at 50° C., cooled to room temperature, and the triethylamine hydrobromide is removed by filtration. The filtrate is concentrated in vacuo to a white pasty solid.
Quantity
2.36 g
Type
reactant
Reaction Step One
[Compound]
Name
(bis)triphenylphosphine palladium dichloride
Quantity
62 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
8 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[CH:9]#[C:10][CH2:11][CH2:12][CH2:13][CH3:14]>C(N(CC)CC)C>[Br:8][C:4]1[N:3]=[C:2]([C:9]#[C:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2.36 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Step Two
Name
(bis)triphenylphosphine palladium dichloride
Quantity
62 mg
Type
reactant
Smiles
Name
cuprous iodide
Quantity
8 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C#CCCCC
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred an additional one hour at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed triethylamine in a 100 ml one-neck round bottom flask under argon
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the triethylamine hydrobromide is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo to a white pasty solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC=CC(=N1)C#CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.